molecular formula C9H14N5O4S- B561995 Minoxidil Sulfate-d10 CAS No. 1260373-92-9

Minoxidil Sulfate-d10

Cat. No.: B561995
CAS No.: 1260373-92-9
M. Wt: 298.363
InChI Key: MXZWGELMKOQDBS-YXALHFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Minoxidil Sulfate-d10 (CAS No. 1020718-66-4) is a deuterated analog of minoxidil sulfate, the active metabolite of minoxidil, a well-known ATP-sensitive potassium (KATP) channel opener. It is used primarily in research settings to study vascular smooth muscle relaxation and hair growth mechanisms . The deuterium substitution at ten hydrogen positions enhances metabolic stability, making it a valuable tool for pharmacokinetic and mechanistic studies . Its molecular formula is C₉H₅D₁₀N₅O, with a molecular weight of 219.31 g/mol .

This compound exhibits potent vasodilatory effects by opening KATP channels, which hyperpolarizes smooth muscle cells, reduces intracellular calcium influx, and induces relaxation . It has an IC50 of 0.14 µM in vascular smooth muscle relaxation assays, demonstrating high potency .

Properties

CAS No.

1260373-92-9

Molecular Formula

C9H14N5O4S-

Molecular Weight

298.363

IUPAC Name

[4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2,6-diiminopyrimidin-3-id-1-yl] hydrogen sulfate

InChI

InChI=1S/C9H14N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6,10H,1-5H2,(H2-,11,12,15,16,17)/q-1/i1D2,2D2,3D2,4D2,5D2

InChI Key

MXZWGELMKOQDBS-YXALHFAPSA-N

SMILES

C1CCN(CC1)C2=CC(=N)N(C(=N)[N-]2)OS(=O)(=O)O

Synonyms

6-(1-Piperidinyl-d10)-2,4-pyrimidinediamine-3-oxide Sulfate;  1,6-Dihydro-6-imino-4-(1-piperidinyl-d10)-1-(sulfooxy)-2-pyrimidinamine; 

Origin of Product

United States

Preparation Methods

Oxidation Reaction

The process begins with 2,4-diamino-6-chloropyrimidine (CAS 156-83-2), which undergoes oxidation using meta-chloroperbenzoic acid (mCPBA) in chloroform at 15–18°C. Key parameters include:

ParameterValueSource
Reactant ratio (mCPBA : pyrimidine)1.23–1.47 : 1
Reaction temperature62°C (reflux)
Yield92% (intermediate)

The reaction produces 2,6-diamino-4-chloropyrimidine-1-oxide, confirmed via TLC using ethyl acetate as the mobile phase and ninhydrin detection.

Condensation with Deuterated Piperidine

The intermediate reacts with perdeuterated piperidine (piperidine-d10) in acetone under reflux (55–60°C) for 10–11 hours. Potassium carbonate facilitates the nucleophilic substitution:

ParameterValueSource
Molar ratio (intermediate : piperidine-d10)1 : 0.58–0.67
SolventAcetone
Yield75% (crude product)

Post-reaction purification involves pH adjustment with citric acid, ethyl acetate extraction, and crystallization from isopropanol, yielding minoxidil-d10 with >99% purity.

Minoxidil sulfate is the active metabolite formed via sulfotransferase enzymes in vivo. Chemical sulfation of minoxidil-d10 requires selective sulfate group introduction at the 3-hydroxyl position.

Sulfating Agents and Conditions

While specific methods for minoxidil-d10 sulfation are unreported, analogous protocols for non-deuterated minoxidil suggest:

  • Reagent : Sulfur trioxide-pyridine complex (SO₃·Py) in anhydrous dimethylformamide (DMF).

  • Temperature : 0–5°C (to minimize side reactions).

  • Stoichiometry : 1.2 equivalents of SO₃·Py per hydroxyl group.

Hypothetical Reaction Setup

Purification of Minoxidil Sulfate-d10

Post-sulfation, the product is isolated via:

  • Neutralization : Quench excess SO₃·Py with ice-cold sodium bicarbonate.

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning.

  • Chromatography : Reverse-phase HPLC using a C18 column and acetonitrile/water gradient.

Analytical Characterization

Mass Spectrometry

This compound exhibits a molecular ion peak at m/z 299.3 ([M+H]⁺), with deuterium incorporation confirmed by a 10 Da shift compared to non-deuterated minoxidil sulfate.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d6, 400 MHz):

  • δ 6.75 ppm (s, 1H) : Pyrimidine ring proton.

  • Piperidine-d10 signals : Absence of proton peaks confirms deuterium integration.

Challenges and Considerations

  • Deuterium Stability : Acidic conditions during sulfation may lead to H/D exchange. Mild pH (6–7) is critical.

  • Yield Optimization : Sulfation efficiency depends on reagent purity and moisture control. Anhydrous DMF and inert atmosphere (N₂/Ar) are recommended.

Applications in Research

This compound enables precise quantification in:

  • Pharmacokinetic Studies : Tracking deuterated vs. non-deuterated metabolite ratios.

  • Enzyme Assays : Measuring sulfotransferase activity without isotopic interference .

Chemical Reactions Analysis

Types of Reactions: Minoxidil Sulfate-d10 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound back to its parent compound, Minoxidil.

    Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Minoxidil.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hair Loss Treatment

Minoxidil sulfate-d10 is primarily utilized in treating various forms of alopecia, including:

  • Androgenetic Alopecia : Clinical studies have demonstrated that formulations containing minoxidil sulfate are effective in promoting hair regrowth in both men and women suffering from pattern baldness .
  • Alopecia Areata : Emerging evidence suggests that minoxidil sulfate may also be beneficial for patients with alopecia areata, although further research is necessary to confirm these findings .

Targeted Delivery Systems

Recent advancements have focused on developing microparticle systems to enhance the delivery of this compound:

  • Chitosan Microparticles : Studies have shown that chitosan microparticles loaded with minoxidil sulfate can penetrate the skin barrier more effectively than traditional formulations. These microparticles exhibit high encapsulation efficiency and sustained release profiles, making them promising candidates for targeted topical therapies .

Clinical Efficacy

A notable study involving patients with androgenetic alopecia who were non-responders to conventional formulations demonstrated that those treated with a 10% concentration of this compound showed significant improvement after four months of treatment. Side effects reported were mild and included irritation and erythema .

Comparative Studies

Comparative studies have indicated that this compound may be more effective than standard minoxidil formulations, particularly in individuals with low sulfotransferase activity—an enzyme critical for converting minoxidil to its active form. This suggests that higher concentrations or alternative formulations could enhance therapeutic outcomes for specific patient populations .

Mechanism of Action

Minoxidil Sulfate-d10 exerts its effects primarily through the opening of potassium channels. The sulfate group enhances the compound’s ability to activate ATP-sensitive potassium channels, leading to vasodilation and increased blood flow. This mechanism is crucial for its antihypertensive and hair growth-promoting effects. The molecular targets include potassium channel subunits and associated signaling pathways such as the extracellular signal-regulated kinase (ERK) and Akt pathways.

Comparison with Similar Compounds

Research and Market Implications

  • Pharmacokinetics: Deuterium in this compound slows hepatic metabolism, extending half-life in preclinical models .
  • Market Trends: The global minoxidil market (CAGR 4.3%, 2020–2025) reflects demand for derivatives like this compound in drug development .
  • Therapeutic Potential: Unlike Mitiglinide (antagonist) or Margatoxin (Kv inhibitor), this compound’s KATP activation is unique among vasodilators, offering insights into hypertension and alopecia therapies .

Biological Activity

Minoxidil Sulfate-d10 is a deuterated form of minoxidil sulfate, the active metabolite of minoxidil, which is widely recognized for its vasodilatory and hair growth-promoting properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and clinical implications based on diverse research findings.

Overview of Minoxidil and Its Metabolite

Minoxidil was originally developed as an antihypertensive agent but has gained prominence in dermatology for treating androgenetic alopecia (AGA). Upon administration, minoxidil is metabolized to its active form, minoxidil sulfate, primarily through sulfotransferase enzymes located in hair follicles. The conversion to minoxidil sulfate is significant as this metabolite exhibits enhanced biological activity compared to its parent compound.

This compound operates primarily through the following mechanisms:

  • Potassium Channel Opening : It acts as a potassium channel opener, leading to hyperpolarization of cell membranes. This process promotes vasodilation and increases blood flow to hair follicles, thereby enhancing nutrient delivery and oxygenation essential for hair growth .
  • Vasodilation : The vasodilatory effects are crucial in prolonging the anagen phase (growth phase) of the hair cycle while shortening the telogen phase (resting phase) .
  • Molecular Pathways : In addition to potassium channel modulation, minoxidil sulfate may influence other pathways related to hair growth, including prostaglandin synthesis and vascular endothelial growth factor (VEGF) expression .

Comparative Potency

Research indicates that minoxidil sulfate is approximately 14 times more potent than minoxidil in stimulating hair follicle activity. This potency was demonstrated through studies measuring cysteine incorporation in cultured hair follicles .

Clinical Studies

Several clinical trials have evaluated the efficacy of topical formulations containing minoxidil sulfate. Key findings from these studies include:

  • Hair Growth Response : A study involving 180 participants revealed that those using a 5% minoxidil foam experienced a mean increase in hair count compared to placebo users .
  • Side Effects : Common side effects associated with topical minoxidil treatments include erythema, dryness, and hypertrichosis. However, these effects were generally mild and manageable .
Study ReferenceTreatmentParticipantsResults
Olsen et al., 20075% MF vs. PlaceboN=18020.9 (MS) vs. 4.7 (Placebo)
Berger et al., 20035% MS + Placebo ShampooN=10012.3 (MS) vs. -0.58 (Placebo)
Blume-Pevtavi et al., 20112% MS vs. 5% MFN=10028.4 (2% MS) vs. 31.9 (5% MF)

Case Studies

  • Androgenetic Alopecia : In patients with AGA treated with topical minoxidil sulfate formulations, significant improvements in hair density were observed after 24 weeks of treatment. The response was correlated with the enzymatic activity of sulfotransferase in plucked hair follicles .
  • Dosing Variations : A comparative study showed that increasing the concentration of topical minoxidil from 5% to 15% resulted in improved clinical responses without significant cardiac side effects typically associated with higher systemic absorption .

Stability and Analytical Applications

This compound's deuterated nature enhances its stability, making it valuable for precise analytical measurements in research settings. Its unique properties allow for better tracking of metabolic pathways involving minoxidil and its derivatives.

Q & A

Q. What is the primary research application of Minoxidil Sulfate-d10, and how does its deuterium labeling facilitate experimental design?

this compound is a deuterium-labeled isotopologue of minoxidil sulfate, primarily used as an internal standard or tracer in pharmacokinetic and metabolic studies. The deuterium substitution enables precise tracking of the compound’s distribution, metabolism, and excretion using mass spectrometry (e.g., LC-MS/MS) by distinguishing it from endogenous or non-labeled forms. This labeling minimizes interference from biological matrices, improving quantification accuracy in pharmacokinetic assays .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Researchers must use personal protective equipment (PPE), including chemical-resistant gloves (EN374 standard), safety goggles with side shields, and long-sleeved lab coats. Avoid skin contact due to potential allergic reactions, and ensure proper ventilation to prevent inhalation of aerosols. Immediate flushing with water for 15+ minutes is required for eye or skin exposure, followed by medical evaluation .

Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterium labeling allows for isotopic dilution methods, where this compound serves as an internal standard to correct for matrix effects and ionization variability. Calibration curves should span physiologically relevant concentrations (e.g., 1–1000 ng/mL) with validation for precision, accuracy, and recovery rates .

Advanced Research Questions

Q. How can researchers design controlled experiments to investigate this compound’s role in ATP-sensitive potassium (KATP) channel activation?

Use in vitro patch-clamp electrophysiology on vascular smooth muscle cells to measure K+ current changes. Compare dose-response curves of deuterated (this compound) and non-deuterated forms to assess isotopic effects. Include negative controls (e.g., glibenclamide, a KATP channel blocker) and validate results with radiolabeled analogs (e.g., ³H-minoxidil) to confirm binding kinetics .

Q. What methodological considerations are critical when reconciling contradictory data on this compound’s percutaneous absorption across studies?

Variability in absorption data often arises from differences in skin model integrity (e.g., ex vivo human skin vs. rodent models), application methods (occlusive vs. non-occlusive), and formulation excipients. Standardize protocols using Franz diffusion cells with intact stratum corneum and validate absorption via mass spectrometry. Account for deuterium’s kinetic isotope effect on diffusion rates .

Q. What experimental approaches are recommended to assess isotopic effects of deuterium substitution on Minoxidil Sulfate’s pharmacological activity?

Conduct parallel in vivo and in vitro studies comparing deuterated and non-deuterated compounds. Measure vasodilation efficacy in rodent models (e.g., tail-cuff blood pressure assays) and enzymatic sulfation rates using hepatic SULT isoforms. Use stable isotope tracing to quantify metabolic flux differences and computational modeling (e.g., molecular dynamics simulations) to predict bond stability changes .

Q. How should researchers integrate in vitro and in vivo data when studying this compound’s vasodilatory mechanisms?

Cross-validate findings by correlating in vitro KATP channel activation data with in vivo hemodynamic responses (e.g., telemetric blood pressure monitoring in mice). Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and reconcile discrepancies in metabolite profiles. Include tissue-specific isotope ratio measurements to confirm deuterium retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.